5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 900514-08-1, molecular formula C₇H₄ClIN₂) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chlorine at position 5 and iodine at position 3 . Its structure makes it a versatile intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions due to the iodine atom’s role as a reactive site for functionalization . The compound is synthesized via halogenation or sulfonylation of pyrrolopyridine precursors, as demonstrated in the synthesis of 1-(benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine (99.2% yield) using benzenesulfonyl chloride .
Properties
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOGEVTAZHIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640109 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900514-08-1 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900514-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the halogenation of 1H-pyrrolo[2,3-b]pyridine derivatives. For instance, iodination and chlorination reactions can be carried out using iodine and chlorine sources under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide, iodine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and catalysts such as palladium .
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit certain kinases, such as FGFR1, FGFR2, and FGFR3, by binding to their active sites and blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular targets may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrolo[2,3-b]pyridine Derivatives
The reactivity and applications of 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine are best understood by comparing it with analogs differing in halogen type or position:
Key Observations :
- Iodine vs. Bromine : The iodine atom in the title compound enhances oxidative addition in cross-coupling reactions compared to bromine, enabling efficient synthesis of alkynylated derivatives (e.g., 51% yield for 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine ).
Heterocyclic Analogues: Thieno[2,3-b]pyridines and Chromenopyridines
Replacing the pyrrole nitrogen with sulfur or oxygen yields structurally related scaffolds with distinct properties:
Key Observations :
- Solubility: Thieno[2,3-b]pyridines often require solubilizing strategies (e.g., morpholine substitution ), whereas pyrrolopyridines like the title compound may exhibit better solubility due to hydrogen-bonding capability.
- Biological Activity: Chromenopyridines (e.g., Amlexanox) show anti-allergic activity , whereas pyrrolopyridines are explored as kinase inhibitors .
Functionalized Derivatives
The title compound serves as a precursor for derivatives with modified biological and physical properties:
Key Observations :
- Stability: 3-Amino intermediates decompose rapidly, limiting their isolation , whereas iodinated precursors (e.g., the title compound) offer stability for diverse functionalization.
Biological Activity
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique halogenation pattern with chlorine and iodine substituents that influence its chemical reactivity and biological activity. Its structure is represented as follows:
This configuration contributes to its potential reactivity, making it a subject of interest in various fields, including drug discovery and organic synthesis.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets, particularly kinases. Research indicates that this compound can inhibit several kinases, including:
- FGFR1, FGFR2, FGFR3 : These fibroblast growth factor receptors are involved in cell proliferation and survival pathways. Inhibition leads to reduced cell growth and increased apoptosis in cancer cells .
- Flt-3 and JAK3 : These kinases play critical roles in hematopoiesis and immune responses. The inhibition of these kinases suggests potential applications in treating hematological malignancies .
Anticancer Properties
Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds derived from this pyrrolo[2,3-b]pyridine scaffold demonstrated the ability to suppress the proliferation of various cancer cell lines by inducing apoptosis .
Anti-inflammatory and Antioxidant Effects
Recent findings indicate that certain derivatives exhibit anti-inflammatory and antioxidant properties. For example:
- DYRK1A Inhibition : A related compound was identified as a potent inhibitor of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), leading to significant anti-inflammatory effects in microglial cells . This suggests therapeutic potential for neurodegenerative diseases.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table highlighting key findings from recent research:
Applications in Drug Discovery
The unique properties of this compound make it a valuable building block for synthesizing new therapeutic agents. Its ability to inhibit key kinases positions it as a candidate for developing targeted cancer therapies and treatments for inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
